molecular formula C13H10N2O2 B2501666 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid CAS No. 2111055-45-7

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No. B2501666
CAS RN: 2111055-45-7
M. Wt: 226.235
InChI Key: FHHQROROLLIYIS-UHFFFAOYSA-N
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Description

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound that can be associated with a class of heterocyclic aromatic organic compounds. It contains both indole and pyrrole rings, which are fused together, and a carboxylic acid functional group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel indole derivatives were synthesized using electrophilic substitution reactions, as reported in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . This method involved the use of the Japp-Klingemann and Fischer indole cyclization reactions, which are commonly employed in the synthesis of indole-containing compounds. Although the specific synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid would likely exhibit conjugation between the indole and pyrrole rings, which could affect its electronic properties and reactivity. The presence of a carboxylic acid group would contribute to the compound's ability to engage in hydrogen bonding and potentially increase its solubility in polar solvents.

Chemical Reactions Analysis

Compounds with similar structures have been used in various chemical reactions. For example, pyrrole-2-carboxylic acid has been utilized as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides . This suggests that 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid could also act as a ligand or reactant in metal-catalyzed coupling reactions, potentially leading to a variety of diaryl amine products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can be inferred from related compounds. For instance, the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been correlated with the steric and hydrogen-bonding properties of the substituents . This indicates that the physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid, could be significantly influenced by its functional groups and overall molecular geometry.

Scientific Research Applications

Antioxidant Agent Development One notable application of a compound structurally related to 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is in the development of potential antioxidant agents. A study described the synthesis and biological evaluation of various pyrrole-based hydrazide-hydrazones, including a compound with significant radical-scavenging capacity. This research suggests its potential as a lead compound for novel antioxidants (Mateev, Georgieva, & Zlatkov, 2022).

Molecular Docking Studies for Drug Development Another research avenue involves the use of similar compounds in molecular docking studies. Such studies are essential for predicting binding interactions with target proteins, which is a critical step in drug discovery and design. For instance, a study synthesized a series of compounds including 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids for molecular docking studies with the target protein EGFR (Ganga Reddy et al., 2022).

Synthetic Pathways in Chemistry The compound also finds application in the exploration of synthetic pathways for creating complex heterocyclic systems. For example, a study described the synthesis of various heterocyclic systems, including pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles, through the condensation of pyrroles with indoles (Chunchatprasert, Rao, & Shannon, 1992).

Biological Synthesis and Applications In biological research, the compound is involved in the study of biosynthetic pathways. An example is the investigation into the biosynthesis of violacein, which identified a related compound as a biosynthetic intermediate, revealing insights into enzyme function and non-enzymatic reactions in this pathway (Shinoda et al., 2007).

Safety and Hazards

The safety and hazards associated with indole derivatives can vary greatly depending on their specific structure. Some indole derivatives have been reported to have undesirable side effects, including hepatotoxicity, diarrhea, and stomachache .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Their synthesis and study will likely continue to be a significant area of research in the future.

properties

IUPAC Name

5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHQROROLLIYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid

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